Product packaging for (S)-5-methyloxazolidin-2-one(Cat. No.:CAS No. 111688-36-9)

(S)-5-methyloxazolidin-2-one

Cat. No.: B3081942
CAS No.: 111688-36-9
M. Wt: 101.1 g/mol
InChI Key: HBRXQSHUXIJOKV-VKHMYHEASA-N
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Description

(S)-5-Methyloxazolidin-2-one is a chiral building block of significant interest in medicinal chemistry and organic synthesis. It features the oxazolidin-2-one core, which is the fundamental pharmacophore of a major class of synthetic antibiotics . Research has established that the stereochemistry at the C5 position of the oxazolidinone ring is critical for biological activity, with the (S)-configuration being a key feature in clinically successful antibiotics like Linezolid and Tedizolid . These antibiotics are prized for their unique mechanism of action, which involves binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis, making them effective against a spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Beyond its potential in antimicrobial research, this compound serves as a versatile precursor for the synthesis of more complex chiral molecules. The compound can be incorporated into pseudopeptides to induce specific secondary structures, making it a valuable tool in structural biology and the development of bioactive compounds . Researchers can utilize this chiral synthon to develop novel therapeutic agents or to study structure-activity relationships (SAR). This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B3081942 (S)-5-methyloxazolidin-2-one CAS No. 111688-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRXQSHUXIJOKV-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Applications of S 5 Methyloxazolidin 2 One As a Chiral Auxiliary and Building Block

Principles of Diastereoselective Induction and Stereochemical Control

The efficacy of (S)-5-methyloxazolidin-2-one as a chiral auxiliary is rooted in its ability to enforce a specific conformation upon the N-acyl derivative. This conformational rigidity is crucial for achieving high levels of diastereoselectivity in subsequent reactions. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent at the C5 position of the oxazolidinone ring.

In the case of this compound, the methyl group at the C5 position effectively shields one face of the enolate derived from the N-acyl group. This steric blockade directs the approach of electrophiles to the opposite, less hindered face, resulting in the preferential formation of one diastereomer. The predictability of this facial bias is a key advantage of using this chiral auxiliary.

The formation of a chelated intermediate often plays a significant role in enhancing stereochemical control. Metal ions, such as lithium or boron, can coordinate to the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, leading to a more rigid and well-defined transition state. This chelation further accentuates the steric influence of the C5-methyl group, leading to even higher levels of diastereoselectivity.

Asymmetric Alkylation Reactions with Oxazolidinone Enolates

Asymmetric alkylation of enolates derived from N-acyl-(S)-5-methyloxazolidin-2-ones is a powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. york.ac.uk The process involves the deprotonation of the N-acyl derivative to form a stereochemically defined (Z)-enolate, which then reacts with an alkyl halide.

The stereoselectivity of the alkylation is highly dependent on the reaction conditions, including the choice of base and the nature of the electrophile. Lithium diisopropylamide (LDA) is a commonly used base for generating the lithium enolate. The subsequent alkylation typically proceeds with high diastereoselectivity, with the incoming electrophile adding from the face opposite to the C5-methyl group of the oxazolidinone.

Electrophile Diastereomeric Ratio (d.r.) Reference
Methyl iodide>95:5 york.ac.uk
Benzyl (B1604629) bromide>98:2 york.ac.uk
Allyl iodide>98:2 york.ac.uk
Isopropyl iodide>95:5 york.ac.uk

This table showcases the high diastereoselectivities achieved in the alkylation of N-propionyl-(S)-5-methyloxazolidin-2-one enolate with various electrophiles.

The resulting alkylated product can be readily hydrolyzed or subjected to other transformations to cleave the chiral auxiliary, yielding the desired enantiomerically enriched carboxylic acid derivative. The high yields and excellent stereocontrol make this methodology a valuable tool in the synthesis of complex molecules.

Stereoselective Aldol (B89426) Reactions and Related Condensations

The Evans aldol reaction, which utilizes chiral oxazolidinones, is a cornerstone of stereoselective carbon-carbon bond formation. chem-station.com When N-acyl-(S)-5-methyloxazolidin-2-ones are used, the reaction with aldehydes proceeds with a high degree of stereocontrol, leading to the formation of syn- or anti-aldol products depending on the reaction conditions.

For the formation of syn-aldol products, the reaction is typically mediated by a boron enolate, generated using dibutylboron triflate and a tertiary amine base. chem-station.com The resulting (Z)-enolate reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state. The C5-methyl group of the oxazolidinone directs the facial selectivity of the reaction, leading to the formation of the syn-aldol adduct with high diastereoselectivity.

Conversely, the use of different Lewis acids can lead to the formation of anti-aldol products. For instance, magnesium halide-catalyzed aldol reactions of N-acyloxazolidinones can provide access to anti-adducts, although this can be challenging with enolizable aldehydes. nih.gov

Aldehyde Lewis Acid/Base Product Stereochemistry Diastereoselectivity Reference
IsovaleraldehydeBu₂BOTf / Et₃Nsyn>99:1 chem-station.com
BenzaldehydeBu₂BOTf / Et₃Nsyn>99:1 chem-station.com
AcroleinBu₂BOTf / Et₃Nsyn>95:5 chem-station.com
PropionaldehydeMgCl₂ / Et₃NantiGood nih.gov

This table illustrates the stereochemical outcomes of aldol reactions using N-propionyl-(S)-5-methyloxazolidin-2-one under different conditions.

The versatility of the aldol reaction, coupled with the reliable stereocontrol offered by this compound, has made it an indispensable tool in the synthesis of polyketide natural products and other complex chiral molecules. chem-station.com

Diastereoselective Diels-Alder Cycloadditions

Chiral oxazolidinones, including this compound, can be employed to control the stereochemical outcome of Diels-Alder reactions. When attached to a dienophile, the chiral auxiliary directs the approach of the diene, leading to the formation of a specific diastereomer of the cycloadduct.

The N-acryloyl derivative of this compound can act as a chiral dienophile in [4+2] cycloaddition reactions. The presence of a Lewis acid catalyst is often required to enhance the reactivity and selectivity of the reaction. The C5-methyl group of the oxazolidinone effectively blocks one face of the dienophile, leading to a highly diastereoselective cycloaddition.

Diene Lewis Acid Diastereomeric Excess (d.e.) Reference
CyclopentadieneTiCl₄>90% researchgate.net
IsopreneEt₂AlCl>95% researchgate.net
1,3-ButadieneBF₃·OEt₂>90% thieme-connect.com

This table provides examples of diastereoselective Diels-Alder reactions involving N-acryloyl-(S)-5-methyloxazolidin-2-one.

The resulting cycloadducts can be further elaborated, and the chiral auxiliary can be removed to afford enantiomerically enriched cyclic compounds. This strategy has proven to be valuable in the asymmetric synthesis of various natural products and complex organic molecules. researchgate.net

Asymmetric Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com When a chiral oxazolidinone is used as a chiral auxiliary on the Michael acceptor, the reaction can proceed with high diastereoselectivity.

N-α,β-Unsaturated acyl derivatives of this compound serve as effective Michael acceptors in reactions with various nucleophiles. The stereochemical outcome is controlled by the C5-methyl group, which directs the incoming nucleophile to the opposite face of the double bond. Lewis acids can be used to activate the Michael acceptor and enhance the diastereoselectivity.

Nucleophile Lewis Acid Diastereoselectivity Reference
Lithium dibenzylcuprate->95:5 researchgate.net
ThiophenolEt₂AlCl>90:10 nih.gov
Diethyl malonateYb(OTf)₃>95:5 buchler-gmbh.com

This table summarizes the diastereoselective Michael addition reactions using N-crotonyl-(S)-5-methyloxazolidin-2-one.

This method provides a reliable route to enantiomerically enriched 1,5-dicarbonyl compounds and other valuable synthetic intermediates. The high levels of stereocontrol achievable make it a powerful tool in asymmetric synthesis. nih.gov

Stereocontrolled Cyclopropanations and Allylations

This compound can also be utilized to control the stereochemistry of cyclopropanation and allylation reactions. In cyclopropanation reactions, the chiral auxiliary attached to an α,β-unsaturated ester or amide directs the addition of the carbene or carbenoid, leading to the diastereoselective formation of cyclopropanes. For instance, the Simmons-Smith cyclopropanation of N-cinnamoyl-(S)-5-methyloxazolidin-2-one proceeds with good diastereoselectivity.

In asymmetric allylation reactions, the enolate derived from an N-acyl-(S)-5-methyloxazolidin-2-one can react with an allyl electrophile. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary. For example, the allylation of the boron enolate of N-propionyl-(S)-5-methyloxazolidin-2-one with allyl bromide affords the corresponding allylated product with high diastereoselectivity. A study on the synthesis of iminosugars fused to a cyclopropane (B1198618) ring utilized a stereoselective sulfur ylide cyclopropanation of an α,β-unsaturated piperidinone derived from L-serine, where the stereochemistry was influenced by an oxazolidinone moiety. researchgate.netacs.orgacs.org

Reaction Type Reagents Diastereoselectivity Reference
CyclopropanationCH₂I₂ / Zn-CuGood researchgate.net
AllylationAllyl-B(OR)₂High rsc.org

This table presents examples of stereocontrolled cyclopropanation and allylation reactions influenced by this compound.

Functionalization of Carboxylic Acid Derivatives Mediated by this compound

Beyond its role in asymmetric carbon-carbon bond formation, this compound serves as an effective platform for the functionalization of carboxylic acid derivatives. Once a new stereocenter has been established at the α-position through reactions like alkylation or aldol addition, the N-acyl group can be readily converted into a variety of other functional groups.

The chiral auxiliary can be cleaved under mild conditions to yield the corresponding carboxylic acid, ester, amide, or alcohol without epimerization of the newly created stereocenter. For example, treatment with lithium hydroperoxide affords the carboxylic acid, while reaction with sodium methoxide (B1231860) provides the methyl ester. Reduction with lithium borohydride (B1222165) or lithium aluminum hydride yields the primary alcohol. This versatility allows for the synthesis of a wide array of enantiomerically pure compounds from a common intermediate. york.ac.uk

Reagent Product Functional Group Reference
LiOH / H₂O₂Carboxylic Acid york.ac.uk
MeONa / MeOHMethyl Ester york.ac.uk
LiBH₄Primary Alcohol york.ac.uk
Weinreb's reagentWeinreb Amide chem-station.com

This table outlines the common methods for the cleavage of the chiral auxiliary and the resulting functional groups.

Role in the Enantioselective Synthesis of Complex Molecular Architectures and Natural Products

The chiral scaffold of this compound has proven to be a valuable asset in the asymmetric synthesis of a wide range of complex molecules and natural products. Its ability to direct stereochemical outcomes allows for the construction of intricate three-dimensional structures with high levels of enantiopurity.

Preparation of Nonproteogenic Alpha-Amino Acids

This compound serves as a chiral template for the synthesis of nonproteogenic α-amino acids, which are crucial components in peptidomimetics and other biologically active compounds. chimia.ch A key strategy involves the alkylation of chiral templates derived from this oxazolidinone. For instance, a method has been developed for the synthesis of α,α'-disubstituted amino acids, which are of growing interest in medicinal chemistry. chimia.ch

One notable application is in the synthesis of inhibitors of leukocyte function-associated antigen-1 (LFA-1). chimia.ch The synthesis of these complex molecules often relies on the availability of chiral α,α'-disubstituted amino acids. The use of an oxazolidin-5-one template, derived from (L)-alanine, allows for the diastereoselective alkylation to produce N-protected α-substituted alanine (B10760859) esters with excellent enantiomeric excess (>98–99% ee). chimia.ch This is achieved through a dynamic crystallization-induced asymmetric transformation, which yields a single diastereomer of the oxazolidin-5-one on a large scale. chimia.ch

The general approach involves the use of chiral auxiliaries, such as those derived from this compound, to control the stereochemistry of alkylation reactions, leading to a diverse array of non-natural α-amino acids. thieme-connect.de

Synthesis of Beta-Lactam Systems

A synthetic pathway has been established that links β-lactams and 2-oxazolidinones, two important classes of antibiotics. nih.gov This methodology allows for the stereomerically pure preparation of 2-oxazolidinones from 3-hydroxy β-lactams through a ring-opening-cyclization isomerization process. nih.gov This transformation highlights the versatility of the oxazolidinone core in accessing diverse heterocyclic systems. The application of this method has been successfully demonstrated in the total synthesis of the cytokine modulator, (-)-cytoxazone, and its three stereoisomers. nih.gov

Derivatization for Tryptophan and Related Heterocyclic Compounds

The oxazolidinone framework is instrumental in the synthesis of complex heterocyclic structures, including derivatives of tryptophan. Ergot alkaloids, a major class of fungal nitrogen metabolites, are biosynthetically derived from L-tryptophan and share a common structural feature in lysergic acid. researchgate.net The synthesis of such complex indole (B1671886) compounds often involves intermediates that can be related to or derived from chiral building blocks like this compound.

Furthermore, the synthesis of various nitrogen heterocycles can be achieved using isocyanates, which are key intermediates in some synthetic routes to oxazolidinones. researchgate.net For example, a one-pot synthesis of 2-oxazolidinones from 1,2-azido alcohols proceeds through phosphazene and isocyanate intermediates. niscpr.res.in This method is applicable to a variety of substrates and underscores the role of the oxazolidinone ring system in constructing diverse heterocyclic compounds.

Construction of Pseudopeptides and Foldamers Containing Oxazolidinone Units

This compound and its derivatives are key building blocks in the design and synthesis of pseudopeptides and foldamers. nih.govresearchgate.netmdpi.comrsc.orgunibs.it These are oligomers that mimic the structure and function of natural peptides but often exhibit enhanced stability and novel properties.

The incorporation of the (4R,5S)-4-carboxy-5-methyl-oxazolidin-2-one (Oxd) unit, a derivative of this compound, imposes a conformational constraint on the peptide backbone. nih.gov This has been utilized in the creation of pseudopeptide-based hydrogels. nih.gov For example, a bolamphiphilic pseudopeptide containing L-Phe-d-Oxd dipeptide units has been shown to be an efficient gelator. nih.gov

Foldamers containing L-Ala-D-Oxd (where Oxd is 4-carboxy-5-methyl-oxazolidin-2-one) units have been designed to study photoinduced intramolecular electron transfer. researchgate.net The number of these repeating units controls the distance and orientation between donor and acceptor moieties, demonstrating the utility of the oxazolidinone building block in creating functionally complex molecular architectures. researchgate.net

Foldamer ComponentFunctionReference
(4R,5S)-4-carboxy-5-methyl-oxazolidin-2-one (Oxd)Induces conformational constraints in pseudopeptides for hydrogel formation. nih.gov
trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-oneActs as a pseudoproline to control peptide bond conformation. rsc.orgacs.org
L-Ala-D-OxdServes as a spacer in foldamers for studying electron transfer. researchgate.net

Application in Syntheses of Specific Target Molecules (e.g., Carvedilol, Cytoxazone)

The this compound scaffold is a key intermediate in the synthesis of several pharmaceutically important molecules.

Carvedilol: A facile synthesis of Carvedilol, a β-adrenergic blocking agent, utilizes 5-((9H-carbazol-4-yloxy) methyl)oxazolidin-2-one as a key intermediate. tsijournals.comtsijournals.com This approach is advantageous as it minimizes the formation of a significant bis-impurity that is common in other synthetic routes. tsijournals.comjetir.org The synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with aqueous acid to form a chlorohydrin, which is then treated with potassium cyanate (B1221674) to yield the desired oxazolidinone intermediate. tsijournals.com Alternative routes starting from racemic or chiral 2-(chloromethyl)oxirane also proceed through a 5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one intermediate to produce Carvedilol. jetir.orgresearchgate.net

Cytoxazone: (-)-Cytoxazone, a natural product known for its cytokine modulating effects, features a 4,5-disubstituted oxazolidin-2-one ring. niscpr.res.innih.gov Its total synthesis has been a subject of considerable research, with numerous strategies developed. One approach involves the stereospecific conversion of 3-hydroxy β-lactams into 2-oxazolidinones. nih.gov Another chemoenzymatic synthesis has also been reported. nih.gov Furthermore, a practical synthesis of cytoxazone has been achieved through the stereoselective rearrangement of Z-hydroximates. researchgate.net

The versatility of the this compound chiral auxiliary is evident in its successful application across these diverse and complex synthetic targets.

Target MoleculeKey Intermediate Derived from OxazolidinoneSynthetic AdvantageReferences
Carvedilol5-((9H-carbazol-4-yloxy) methyl)oxazolidin-2-oneAvoids formation of bis-impurity. tsijournals.comtsijournals.comjetir.orgresearchgate.net
(-)-Cytoxazone4,5-disubstituted oxazolidin-2-oneEnables stereospecific synthesis. nih.govniscpr.res.innih.govresearchgate.net

Mechanistic Investigations of Reactions Involving S 5 Methyloxazolidin 2 One and Analogues

Elucidation of Reaction Pathways and Catalytic Cycles

The formation of the oxazolidinone ring itself can proceed through various pathways. One common method involves the intramolecular C-H amination of carbamate (B1207046) derivatives. This can be achieved using transition metal catalysts or, more recently, engineered enzymes like myoglobin (B1173299) and cytochrome P450 variants. rsc.orgchemrxiv.org In these biocatalytic systems, a heme-containing enzyme catalyzes a nitrene transfer from a precursor, such as an N-acyloxycarbamate, leading to intramolecular cyclization. rsc.org The general catalytic cycle for metal-catalyzed C-N bond formation often involves the generation of a reactive metal-nitrenoid species from a nitrene precursor, which then facilitates the C-H amination. rsc.org

Another pathway involves the reaction of primary amines with compounds like dibromoethane and a carbonate source, which acts as both a base and a C1 source. researchgate.net This multicomponent, catalyst-free synthesis proceeds through a proposed mechanism involving an initial nucleophilic substitution to form a secondary amine intermediate. This intermediate can then follow one of two routes to the final oxazolidinone: formation of a carbamate intermediate followed by cyclization, or formation of a carbonate intermediate before the final cyclization step. researchgate.net

Catalytic cycles are also central to reactions where oxazolidinones act as chiral auxiliaries. For instance, in palladium-catalyzed asymmetric [3+2] annulations, a chiral phosphine (B1218219) ligand is crucial for high efficiency and stereoselectivity. snnu.edu.cn The proposed mechanism involves the coordination of the palladium catalyst to the reactants, facilitating the annulation, followed by the regeneration of the active catalyst. snnu.edu.cn Similarly, copper-catalyzed reactions, such as the phosphonocarboxylative cyclization to form functionalized oxazolidinones, proceed via a one-pot tandem cyclization/radical addition mechanism. rsc.org

The synthesis of oxazolidinones from epoxy amines and carbon dioxide can be organocatalyzed. A proposed catalytic cycle involves an ion pair catalyst activating the epoxy amine and carbon dioxide. rsc.org This leads to the formation of an epoxidized carbamate intermediate, which then undergoes intramolecular cyclization to form the 5-hydroxymethyl oxazolidinone and regenerate the catalyst. rsc.org

Understanding the Influence of Auxiliary Structure on Stereochemical Outcome

The substituents on the chiral auxiliary play a critical role in directing the stereochemical outcome of a reaction by creating a specific steric environment around the reaction center. wikipedia.org Oxazolidinones, particularly those popularized by Evans, are substituted at the 4- and 5-positions. wikipedia.org The bulky substituent at the C4 position is key to exerting stereocontrol. wikipedia.org

In asymmetric alkylation reactions, the N-acyl oxazolidinone is first deprotonated to form a (Z)-enolate. santiago-lab.com The chelation of the metal cation (e.g., Li⁺ or Bu₂B⁺) by the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring fixes the conformation of the enolate. santiago-lab.com The substituent at the C4 position of the oxazolidinone then sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face, thus leading to a high degree of diastereoselectivity. santiago-lab.com

The nature of the substituent on the auxiliary can significantly impact the level of stereoselectivity. For example, in conjugate radical additions, a fluorous norephedrine-derived oxazolidinone demonstrated superior stereoselectivity compared to the standard Evans auxiliary, even at higher temperatures. nih.gov This highlights how modifications to the auxiliary's structure can fine-tune its effectiveness.

The stereochemical outcome can also be influenced by the choice of metal in Lewis acid-mediated reactions. Different metals can lead to different chelation modes, thereby altering the transition state geometry and the resulting stereochemistry. acs.org In sialic acid chemistry, a 4O,5N-oxazolidinone fused to the sugar ring directs stereoselective sialylation, favoring the formation of α-sialosides, a challenging synthetic problem. nih.gov The rigidity and conformation imposed by the fused oxazolidinone ring are believed to be the source of this control. nih.gov

The following table shows the effect of the C4-substituent on the diastereomeric ratio (d.r.) in the asymmetric aldol (B89426) reaction of N-propionyl oxazolidinones with benzaldehyde.

C4-SubstituentDiastereomeric Ratio (syn:anti)
Isopropyl>99:1
Phenyl97:3
Benzyl (B1604629)95:5
tert-Butyl>99:1

This interactive table is based on established principles of Evans aldol reactions, illustrating how increasing the steric bulk of the C4-substituent generally enhances diastereoselectivity.

Detailed Studies of Transition State Geometries and Energetics in Asymmetric Inductions

The stereoselectivity observed in reactions using chiral oxazolidinone auxiliaries is rationalized by analyzing the transition state (TS) geometries and their relative energies. Density functional theory (DFT) calculations have been instrumental in these studies. acs.org

In the case of titanium-mediated aldol reactions of N-acyloxazolidinones, two main pathways are considered: a nonchelated TS and a chelated TS. acs.org In the nonchelated pathway, the reaction proceeds through a chair-like Zimmerman-Traxler transition state. The stereochemical outcome is dictated by the attack of the enolate on the aldehyde from the face opposite to the bulky substituent on the chiral auxiliary. The aldehyde prefers to adopt a conformation where its substituent is in an equatorial position to minimize steric clashes. The energy difference between the diastereomeric transition states leading to the syn and anti products explains the high stereoselectivity observed experimentally. acs.org

The chelated pathway involves the coordination of the oxazolidinone's carbonyl group to the titanium center, forming a more rigid, bicyclic transition state. acs.org This pathway can lead to the "non-Evans" syn aldol product. The competition between the chelated and nonchelated pathways, and thus the stereochemical outcome, can be influenced by the reaction conditions and the specific structure of the auxiliary. For instance, replacing the oxygen in the oxazolidinone ring with sulfur (to form a thiazolidinethione) can alter the chelating ability and favor one pathway over the other. acs.org

The activation strain model is a tool used to analyze the origin of stereoselectivity. acs.org It partitions the activation energy into the strain energy (the energy required to deform the reactants into their TS geometry) and the interaction energy (the actual interaction between the deformed reactants). Studies have shown that the improved interaction energy between the reactants is the key stabilizing factor for the lowest energy TS, which leads to the major product. acs.org

Double asymmetric induction experiments, where both the nucleophile and the electrophile are chiral, serve as a powerful mechanistic probe. By comparing matched and mismatched pairs, the preferred conformation of the N-enoyl oxazolidinone during conjugate addition can be determined. Such studies have indicated that the reactive conformation is often the anti-s-cis form. researchgate.net

Investigation of Rearrangement Mechanisms Leading to Oxazolidinone Ring Formation

Oxazolidinone rings can be formed through various rearrangement reactions. A notable example is the rearrangement of an aziridine (B145994). The synthesis of trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one can be achieved from a trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, catalyzed by Sn(OTf)₂. acs.org This rearrangement proceeds with high stereospecificity.

Another pathway involves the oxidative rearrangement of α,β-unsaturated γ-lactams. acs.org Treatment with m-chloroperoxybenzoic acid (mCPBA) is proposed to initiate a sequence involving a Baeyer–Villiger oxidation and an epoxidation. The resulting epoxy ester intermediate then undergoes a concerted 1,2-migration of the carbamate oxygen to form the oxazolidinone ring. acs.org The stereochemistry of the product suggests a concerted mechanism, as a stepwise process would likely lead to a mixture of diastereomers. acs.org DFT calculations have indicated that stabilizing electrostatic interactions between the migrating group and an ester group at position 4 are crucial for the rearrangement to occur. acs.org

The Curtius rearrangement is also employed in the synthesis of oxazolidinones. researchgate.netresearchgate.net This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped intramolecularly by a hydroxyl group to form the oxazolidinone ring. researchgate.net This method is a key step in a convergent synthesis of the antibiotic linezolid (B1675486). researchgate.net

Spontaneous rearrangement has been observed where 3-hydroperoxypyrrolidine-2,4-diones convert into 3-alkyl-5-hydroxyoxazolidin-4-ones at room temperature. nii.ac.jp This unique transformation involves a rearrangement accompanied by the extrusion of carbon monoxide. The proposed mechanism involves the formation of several unstable intermediates, culminating in the recyclization to the oxazolidinone ring. nii.ac.jp

Kinetic and Thermodynamic Aspects of Oxazolidinone-Mediated Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving oxazolidinones is essential for reaction optimization and for elucidating mechanisms. Reaction progress kinetic analysis can reveal important features such as reaction reversibility. For example, in proline-catalyzed aldol reactions, which can form oxazolidinone intermediates, the reversibility of the reaction has been quantified and correlated with the electronic properties of the substrates. unimi.it

LigandK_D (μM)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
NADH0.48 ± 0.1-8.6-29 ± 1-20.1
NAD⁺29 ± 2-6.2-10.2 ± 0.3-4.0

This interactive table displays thermodynamic data for coenzyme binding to HsBDH2 at 25 °C, showing that NADH binding is significantly tighter and more enthalpically driven than NAD⁺ binding. nih.gov

In the context of chiral auxiliaries, the cleavage of the auxiliary is a critical step. The mechanism of cleavage of Evans auxiliaries by lithium hydroperoxide (LiOOH) has been studied. publish.csiro.au The regioselectivity of the cleavage is governed by a delicate balance of steric and electronic effects, which can be understood through kinetic and computational studies. publish.csiro.au

Mechanism of Schiff Base Stabilization through Oxazolidin-5-one Formation

Imine or Schiff base formation is a key step in many biological and chemical processes. However, Schiff bases derived from amino acids are often unstable and readily rearrange to more stable Amadori products. mdpi.comresearchgate.net One mechanism for stabilizing these transient intermediates is through intramolecular cyclization to form a more stable, five-membered oxazolidin-5-one ring. mdpi.comresearchgate.net

The formation of an oxazolidin-5-one from a Schiff base provides a detectable chemical marker for the presence of the otherwise labile imine. mdpi.comresearchgate.net This process is reversible. It has been proposed that in the Maillard reaction, the Schiff base formed between an amino acid and a sugar can cyclize to an oxazolidin-5-one. scispace.com This intermediate can then undergo decarboxylation to form an azomethine ylide, a key precursor to compounds like acrylamide. scispace.com

High-resolution mass spectrometry and isotope labeling studies have confirmed that Schiff bases can be detected as their oxazolidin-5-one derivatives. mdpi.com The presence of metal ions, such as Fe²⁺, can further stabilize the Schiff base through complexation, which in turn enhances the formation of the corresponding oxazolidin-5-one. mdpi.com

These stabilized oxazolidin-5-ones, being secondary amines, can undergo further reactions. They can form new Schiff bases with available aldehydes or even undergo aldol-type additions with other carbonyl compounds, leading to the formation of oligomeric structures. mdpi.comresearchgate.net The mechanism involves the oxazolidin-5-one acting as a nucleophile in subsequent condensation reactions. mdpi.comresearchgate.net This highlights a pathway where the initial stabilization through cyclization enables more complex molecule formation. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of (S)-5-methyloxazolidin-2-one. Through various NMR experiments, a comprehensive understanding of the molecule's connectivity and stereochemistry can be obtained.

High-field ¹H NMR spectroscopy provides detailed information about the proton environment in this compound. The chemical shifts, coupling constants, and multiplicity of the signals are characteristic of the molecule's structure. Although specific data for the parent compound is not detailed in the provided search results, analysis of derivatives allows for the assignment of proton signals. For instance, in derivatives, the protons of the oxazolidinone ring exhibit characteristic shifts. The use of high-field instruments enhances spectral dispersion, which is crucial for resolving complex spin systems and accurately determining coupling constants, aiding in the confirmation of the relative stereochemistry of substituents. arkat-usa.org

A representative, generalized ¹H NMR data table for a 5-methyl-substituted oxazolidin-2-one is presented below. Note that the exact chemical shifts can vary depending on the solvent and any substituents on the nitrogen atom.

Table 1: Representative ¹H NMR Data for a 5-Methyloxazolidin-2-one Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
NH 5.70 - 6.32 broad singlet -
H5 4.52 - 4.58 multiplet -
H4 3.86 - 4.23 multiplet -

This table is a composite based on data for various N-substituted (4S,5R)-5-methyloxazolidin-2-one derivatives. mdpi.com The broadness of the NH signal is due to quadrupole broadening and exchange phenomena.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The intrinsic high dispersion of ¹³C NMR makes it a powerful tool, especially when proton spectra are complex. researchgate.net The carbonyl carbon (C2) of the oxazolidinone ring typically appears at a downfield chemical shift, a characteristic feature of this class of compounds.

The following table summarizes typical ¹³C NMR chemical shifts for the core structure of 5-methyloxazolidin-2-one, based on data from various derivatives.

Table 2: Representative ¹³C NMR Data for a 5-Methyloxazolidin-2-one Derivative

Carbon Chemical Shift (ppm)
C2 (C=O) 159.3 - 159.8
C5 80.2 - 80.9
C4 51.1 - 52.5

This table is a composite based on data for various N-substituted (4S,5R)-5-methyloxazolidin-2-one derivatives. mdpi.com The exact chemical shifts can vary based on substitution and solvent.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the H4 and H5 protons, and between the H5 proton and the methyl protons, confirming their adjacent relationship in the molecule. omicsonline.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a highly sensitive technique that allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. omicsonline.orgresearchgate.netsdsu.edu For example, the signal for the C5 carbon can be definitively assigned by its correlation to the H5 proton.

The stereochemistry of related cycloadducts has been determined using 2D-NMR techniques, highlighting the power of these methods in complex structural analysis. rsc.org

Carbon-13 (13C) NMR Spectroscopy

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₄H₇NO₂ and an exact mass of 101.0477 g/mol . chemsrc.comguidechem.com This technique is crucial for confirming the identity of the compound and for distinguishing it from other isomers. HRMS data is frequently reported for derivatives of oxazolidinones to confirm their successful synthesis. mdpi.comrsc.orgrsc.org

Table 3: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₄H₇NO₂ chemsrc.com
Molecular Weight 101.104 g/mol chemsrc.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, often producing the protonated molecule [M+H]⁺. When coupled with a tandem mass spectrometer, such as a quadrupole time-of-flight (qTOF) instrument, MS/MS experiments can be performed. In an MS/MS experiment, the parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information.

High-resolution qTOF/MS has been employed to identify oxazolidin-5-one derivatives in complex reaction mixtures. mdpi.comresearchgate.net The fragmentation patterns observed in MS/MS spectra are characteristic of the molecular structure and can be used to confirm the identity of the compound and its derivatives. mdpi.comresearchgate.net For example, the fragmentation of related oxazolidinone structures has been studied to elucidate the structure of impurities in pharmaceutical compounds. omicsonline.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that correspond to specific molecular vibrations. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046), which is a defining feature of the oxazolidinone ring. Another key feature is the N-H stretching vibration, which provides information about hydrogen bonding interactions. vulcanchem.com The presence of the methyl group and the C-O-C ether linkage within the ring also gives rise to distinct signals in the fingerprint region of the spectrum. psu.edubeilstein-journals.org

Conformational analysis of oxazolidinone-containing structures can also be aided by IR spectroscopy. molaid.comresearchgate.net Intramolecular and intermolecular hydrogen bonding, involving the N-H group and the carbonyl oxygen, can influence the position and shape of the corresponding absorption bands. vulcanchem.combeilstein-journals.org In solution, the study of these bands under varying conditions (e.g., concentration, solvent polarity) can reveal insights into the predominant conformations and self-association behavior of the molecule. beilstein-journals.org For instance, a shift in the N-H stretching frequency can indicate the extent of hydrogen bonding, which in turn relates to the conformational preferences of the oxazolidinone ring. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound This table is interactive and allows for sorting and filtering of the data.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch Amine 3270 - 3300 Medium
C=O Stretch Carbonyl (Amide) 1704 - 1772 Strong
C-O-C Stretch Ether 1238 Medium

X-ray Crystallography for Unambiguous Determination of Absolute and Relative Configurations

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules like this compound. This technique provides a precise three-dimensional map of the atomic arrangement within a single crystal of the compound. For oxazolidinone derivatives, X-ray analysis confirms the (S) or (R) configuration at the stereogenic centers and reveals the conformation of the five-membered ring. mdpi.comacs.org

Studies on related oxazolidinone structures have shown that the five-membered ring can adopt various conformations, such as an envelope or a twisted form. mdpi.com In some crystal structures, the oxazolidinone ring is nearly planar, while in others, specific atoms deviate from the plane. iucr.org The conformation is influenced by the substituents on the ring and the packing forces within the crystal lattice. mdpi.com For instance, in a study of ammonium (B1175870) hydrogen (RS)-[(5-methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonate, the methyloxazolidin-2-one moiety was found to be disordered over two positions, one being almost planar and the other adopting an envelope conformation. iucr.org The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, are crucial for understanding the steric and electronic properties of the molecule and for validating results from other analytical methods. iucr.org

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are indispensable for assessing the enantiomeric purity and for the preparative separation of enantiomers of 5-methyloxazolidin-2-one. Chiral stationary phases (CSPs) are key to these separations, enabling the differential interaction of the two enantiomers.

Chiral Gas Chromatography (GC) is a powerful tool for determining the enantiomeric excess (ee) of volatile chiral compounds like this compound. This method utilizes a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives such as Cyclodex B or Cyclosil-B. wiley-vch.de The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

In a reported analysis, the enantiomeric excess of a related 4-ethyl-4-methyloxazolidin-2-one was determined to be ≥99% using a Cyclodex B column, with the major and minor enantiomers showing distinct retention times. wiley-vch.de The conditions for such separations, including the temperature program and carrier gas flow rate, are optimized to achieve baseline resolution of the enantiomeric peaks. wiley-vch.de

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for both the analytical determination of enantiomeric purity and the preparative separation of oxazolidinone enantiomers. researchgate.netnih.gov Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are particularly effective. rsc.orgnih.gov

For instance, the enantiomers of 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a related structure, were successfully separated using chiral HPLC, achieving high enantiomeric excess values. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. rsc.org The detection is commonly performed using a UV detector. rsc.org Research has shown that different polysaccharide-based columns can exhibit varying selectivities for oxazolidinone analogues, and the choice of mobile phase can even lead to a reversal of the enantiomer elution order. nih.govacademie-sciences.fr

Table 2: Exemplary Chiral HPLC and GC Methodologies for Oxazolidinone Derivatives This table is interactive and allows for sorting and filtering of the data.

Technique Chiral Stationary Phase Mobile Phase / Conditions Application Reference
HPLC Lux Cellulose-1 Hexane-isopropanol (80:20, v/v) Separation of enantiomers rsc.org
HPLC Chirobiotic V Methanol/hexane (70:30) Determination of enantiomeric purity academie-sciences.fr
GC Cyclodex B 40 °C for 1 min, then ramp of 2 °C/min Enantiomeric excess determination wiley-vch.de
GC Chirasil-DEX CB Not specified Separation of enantiomers mdpi.com

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Polarimetry for Optical Rotation Measurements and Enantiomeric Purity Assessment

Polarimetry is a classical analytical technique used to measure the optical rotation of a chiral substance in solution. libretexts.org The specific rotation, [α], is a characteristic physical property of an enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, measuring the optical rotation provides a straightforward method to assess its enantiomeric purity, provided the specific rotation of the enantiomerically pure substance is known. rsc.org

The observed rotation is directly proportional to the concentration of the chiral substance and the path length of the polarimeter cell. libretexts.org By comparing the measured specific rotation of a sample to the literature value for the pure enantiomer, the enantiomeric excess can be estimated. For example, a specific rotation of +7.5° (c = 1.0, CHCl3) has been reported for (R)-4-methyloxazolidin-2-one, which would imply a corresponding negative value for the (S)-enantiomer. rsc.org It is important to note that the solvent and concentration can significantly influence the measured optical rotation. libretexts.orgrsc.org

Table 3: Reported Optical Rotation Values for Related Oxazolidinone Compounds This table is interactive and allows for sorting and filtering of the data.

Compound Specific Rotation [α] Conditions (Concentration, Solvent) Reference
(R)-4-Methyloxazolidin-2-one +7.5° c = 1.0, CHCl₃ rsc.org
(R)-4-Ethyl-4-methyloxazolidin-2-one +1.7° c = 0.50, Chloroform wiley-vch.de
Benzyl (B1604629) (R)-(4-methyl-2-oxooxazolidin-3-yl)carbamate -18.8° c = 1.0, CHCl₃ rsc.org
(S)-5-chloromethyl-5-methyloxazolidin-2-one Not specified Not specified rug.nl

Emerging Research Directions and Future Perspectives in Chiral Oxazolidinone Chemistry

Design and Synthesis of Next-Generation Chiral Oxazolidinone Auxiliaries

The success of early chiral auxiliaries has inspired the design of new generations of oxazolidinone-based controllers for asymmetric reactions. Research is focused on creating auxiliaries that offer improved stereoselectivity, are easily synthesized and removed, and are effective in a wider range of chemical transformations. Modifications often target the substituent at the C-4 and C-5 positions of the oxazolidinone ring to fine-tune steric and electronic properties.

For instance, the development of auxiliaries with different substitution patterns allows for greater control over the diastereoselectivity of reactions like alkylations and aldol (B89426) additions. While specific research on next-generation auxiliaries derived directly from (S)-5-methyloxazolidin-2-one is not extensively documented, the principles guiding the field suggest that modifications to its structure could lead to novel applications.

Integration of Chiral Auxiliaries with Asymmetric Catalysis for Hybrid Methodologies

A significant trend in asymmetric synthesis is the combination of chiral auxiliaries with asymmetric catalysis to achieve higher levels of stereocontrol. These "hybrid methodologies" can offer synergistic effects, where the auxiliary and the catalyst work in concert to enhance enantioselectivity and diastereoselectivity. For example, a chiral oxazolidinone auxiliary on a substrate can complement a chiral metal catalyst, leading to a "matched" pairing that affords products with exceptional optical purity. Conversely, "mismatched" pairings can lead to lower selectivity or even inversion of the stereochemical outcome. This approach allows for greater flexibility and efficiency in the synthesis of complex chiral molecules.

Application in Novel Reaction Types and Complex Chemical Transformations

The utility of chiral oxazolidinones, including derivatives of this compound, is expanding beyond traditional applications. Researchers are exploring their use in a variety of novel and complex chemical transformations. These include:

Asymmetric Cycloadditions: Chiral oxazolidinones attached to dienophiles or dipolarophiles can control the stereochemical course of Diels-Alder and 1,3-dipolar cycloaddition reactions, providing access to complex cyclic systems with high enantiopurity.

Conjugate Additions: They are employed to direct the stereoselective addition of nucleophiles to α,β-unsaturated systems, a key strategy for the formation of new carbon-carbon and carbon-heteroatom bonds.

Total Synthesis of Natural Products: The reliability of oxazolidinone-based asymmetric reactions has made them a cornerstone in the total synthesis of complex, biologically active natural products.

A notable example is the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, which have been shown to fold into ordered structures, demonstrating the potential of oxazolidinone-based monomers in creating new foldamers. acs.orgacs.org

Exploration of Oxazolidinones as Structural Motifs Beyond Their Auxiliary Role

The oxazolidinone ring is not just a temporary chiral director; it is also a key structural component in a variety of biologically active molecules. scirp.org This has led to significant research into the oxazolidinone scaffold as a pharmacophore in its own right. The inherent stability of the cyclized carbamate (B1207046) structure within the five-membered ring contributes to its value in medicinal chemistry.

Key therapeutic areas where the oxazolidinone motif is prominent include:

Antibacterial Agents: The oxazolidinone class of antibiotics, with linezolid (B1675486) being a prime example, are crucial for treating serious bacterial infections, including those caused by multidrug-resistant strains. scirp.orgmdpi.com The (S)-configuration at the C-5 position is often essential for their antibacterial activity. scirp.orgmdpi.comresearchgate.netresearchgate.net

Antitubercular Agents: Researchers are developing oxazolidinone derivatives specifically for the treatment of tuberculosis, including drug-resistant forms. mdpi.com

Other Therapeutic Applications: The versatile oxazolidinone scaffold is being investigated for a range of other biological activities, including as PI3K inhibitors for potential cancer therapy. google.com

The synthesis of various 5-substituted oxazolidin-2-ones, such as (S)-5-azidomethyl-2-oxazolidinone, serves as a key strategy for accessing these medicinally important compounds. researchgate.net

Development of More Efficient and Sustainable Synthetic Protocols for Chiral Oxazolidinones

There is a continuous drive to develop more environmentally friendly and cost-effective methods for the synthesis of chiral oxazolidinones. Modern synthetic strategies focus on:

Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, can improve reaction efficiency and reduce waste. organic-chemistry.org For example, the cycloaddition of carbon dioxide with aziridines offers a green route to 2-oxazolidinones. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of oxazolidinones. organic-chemistry.orgnih.govuan.mx

One-Pot Reactions: Combining multiple synthetic steps into a single pot reduces the need for purification of intermediates, saving time, solvents, and resources. bioorg.org

Enzymatic Resolutions: Biocatalytic methods, such as enzyme-catalyzed kinetic resolution, can provide highly enantiopure 5-substituted oxazolidinones. rug.nl

A variety of starting materials are being explored, including amino alcohols, aziridines, and epoxides, to create more versatile and efficient synthetic routes. researchgate.netnih.govuan.mxbioorg.org

Structure-Activity and Structure-Uptake Relationship Studies for Oxazolidinone Scaffolds

To optimize the therapeutic potential of oxazolidinone-based drugs, extensive structure-activity relationship (SAR) and structure-uptake relationship (SUR) studies are being conducted.

Structure-Activity Relationship (SAR): SAR studies investigate how modifications to the oxazolidinone structure affect its biological activity. For antibacterial oxazolidinones, key findings include:

The C-5 acetamidomethyl substituent and the 3-fluorophenyl group are crucial for the activity of linezolid. universidadeuropea.com

Substitutions at the C-4 position of the 3-phenyl-oxazolidinone ring can enhance antibacterial potency. universidadeuropea.com

Modifications to the C-5 side chain can impact activity against resistant bacterial strains. universidadeuropea.com

Structure-Uptake Relationship (SUR): SUR studies are particularly important for developing oxazolidinones with activity against Gram-negative bacteria, which have a more complex cell envelope that can prevent drug entry. nih.govnih.gov Research in this area has shown that even small changes to the oxazolidinone structure can significantly affect its ability to permeate the bacterial outer membrane and evade efflux pumps. nih.govnih.gov These studies are crucial for designing next-generation, broad-spectrum oxazolidinone antibiotics. nih.govnih.gov

Q & A

What are the primary synthetic routes for (S)-5-methyloxazolidin-2-one, and how do reaction conditions influence enantiomeric purity?

Basic
The compound is commonly synthesized via cyclization of β-amino alcohols or through ring-opening of aziridines followed by carbonylation. For example, reacting 5-methyloxazolidin-2-one with formaldehyde and phosphorus trichloride in glacial acetic acid yields derivatives, though stereochemical control requires chiral auxiliaries or catalysts . Key parameters include temperature (room temperature for crystallization) and solvent polarity to stabilize intermediates.

Advanced
Recent work demonstrates the use of aziridine/CO₂ coupling under metal-free conditions to access fluorophenyl derivatives, a method noted for its novelty and potential for enantioselectivity . However, competing pathways (e.g., racemization at elevated temperatures) may reduce enantiomeric purity. Optimization requires monitoring via chiral HPLC or polarimetry, with yields varying from 30% to 85% depending on substituent electronic effects .

How can hydrogen-bonding networks in this compound derivatives be characterized, and what functional implications do they have?

Basic
Single-crystal X-ray diffraction is the gold standard for resolving hydrogen-bonding patterns. For example, the title compound forms a 3D network via O—H···O and N—H···O interactions, stabilizing the lattice . Preparation of diffraction-quality crystals often requires slow evaporation from polar aprotic solvents like DMF or glacial acetic acid.

Advanced
Comparative studies of substituent effects (e.g., benzyl vs. fluorophenyl groups) reveal that electron-withdrawing groups enhance hydrogen-bond strength, altering melting points and solubility. Computational modeling (DFT) can predict these interactions, but experimental validation via temperature-dependent NMR or IR spectroscopy is critical to confirm dynamic behavior in solution .

What analytical methods are most effective for confirming the stereochemical integrity of this compound derivatives?

Basic
¹H-NMR spectroscopy is routinely used, with diastereotopic protons (e.g., CH₂ groups) showing splitting patterns (e.g., J = 9.1 Hz in CDCl₃) that confirm rigidity and stereochemistry . Coupling constants and NOE experiments further distinguish enantiomers.

Advanced
Chiral stationary-phase HPLC (e.g., Chiralpak® IA or IB columns) resolves enantiomers with >99% purity. For example, (±)-5f derivatives showed baseline separation using n-hexane/EtOAc gradients . Mass spectrometry with ion mobility adds conformational insights, particularly for flexible side chains.

How do reaction yields vary with substituent position in oxazolidinone derivatives, and what strategies mitigate low efficiency?

Basic
Yields depend on steric and electronic factors. Electron-donating groups (e.g., methoxy) at the 5-position improve yields (up to 85%), while bulky substituents (e.g., tert-butyldimethylsilyl) reduce reactivity due to steric hindrance .

Advanced
Low yields (e.g., 30% for benzylidene derivatives) often stem from competing side reactions like epimerization or over-oxidation. Mitigation strategies include:

  • Using flow chemistry to control residence time .
  • Introducing protecting groups (e.g., TBS) for sensitive functionalities .
  • Screening catalysts (e.g., Pd/C or organocatalysts) to enhance regioselectivity .

What role does this compound play in drug discovery, particularly in enzyme inhibition studies?

Advanced
The scaffold is a precursor for aldose reductase inhibitors, which target diabetic complications. For instance, 5-(2-((3-methoxybenzyl)oxy)phenyl)-5-methyloxazolidin-2-one (Compound 43) showed IC₅₀ values in the nanomolar range, validated via kinetic assays and X-ray co-crystallography . Modifications at the 3-position (e.g., thioxothiazolidinone derivatives) enhance binding to hydrophobic enzyme pockets .

How can researchers resolve contradictions in reported synthetic protocols for oxazolidinone derivatives?

Advanced
Discrepancies in yields or stereoselectivity often arise from:

  • Solvent purity : Trace water in glacial acetic acid may hydrolyze intermediates .
  • Catalyst loading : Overuse of Pd catalysts in Heck-type reactions can lead to byproducts .
  • Workup procedures : Rapid quenching vs. slow crystallization affects purity .
    Systematic DOE (Design of Experiments) approaches, including Taguchi arrays, help identify critical factors. Cross-referencing NMR and LC-MS data with literature (e.g., δ 1.73 ppm for methyl groups in CDCl₃) ensures reproducibility .

What are the best practices for documenting experimental procedures and data in oxazolidinone research?

Basic
Follow standardized lab reports with sections for materials, methods (e.g., flash chromatography gradients: n-hexane/EtOAc 5.5:4.5), results (including Rf values), and statistical analysis .

Advanced
Use electronic lab notebooks (ELNs) to track raw data (e.g., NMR FID files) and metadata (e.g., humidity during crystallization). Reference spectral databases (e.g., SDBS or PubChem) to validate unknowns . For peer review, provide SI (Supporting Information) with expanded experimental details and negative results to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.